molecular formula C7H8ClN3 B159859 Pyrazolo[1,5-a]pyridin-3-amine hydrochloride CAS No. 136548-72-6

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Cat. No. B159859
M. Wt: 169.61 g/mol
InChI Key: DWDHDSPZVVNBSC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-amine hydrochloride, also known as PZP, is a heterocyclic compound belonging to the pyrazole class of compounds. It is a white, crystalline solid with a molecular weight of 209.64 g/mol and a melting point of 165°C. PZP is soluble in water, methanol, and ethanol, and is used in a variety of applications, including as an intermediate for the synthesis of other compounds, as a reagent in organic synthesis, and as a pharmaceutical ingredient.

Scientific Research Applications

PI3 Kinase Inhibition

Pyrazolo[1,5-a]pyridines, including derivatives of pyrazolo[1,5-a]pyridin-3-amine hydrochloride, have been identified as novel p110α selective PI3 kinase inhibitors. The addition of a basic amine to generate hydrochloride salts has been shown to improve aqueous solubility significantly, without compromising the potency and selectivity towards p110α. These compounds exhibit good activity in cellular assays, highlighting their potential in targeting PI3 kinase pathways involved in various cancers and inflammatory diseases (J. Kendall et al., 2017).

Heterocyclic Compound Synthesis

Research has extensively documented the synthesis of thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and pyrimido[1,2-a]benzimidazole derivatives from reactions involving pyrazolo[1,5-a]pyridin-3-amine hydrochloride. These studies demonstrate the compound's versatility as a reactant for generating a wide variety of heterocyclic compounds with potential therapeutic applications (M. Mohamed et al., 2011).

Regioselective Synthesis

The regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold has been achieved using Mg- and Zn-TMP bases, leading to the synthesis of functionally diverse heterocycles. This methodological approach allows for the introduction of various functional groups, enabling the creation of polysubstituted pyrazolo[1,5-a]pyridines with potential interest in drug development and material science (Moritz Balkenhohl et al., 2018).

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-5-9-10-4-2-1-3-7(6)10;/h1-5H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDHDSPZVVNBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598542
Record name Pyrazolo[1,5-a]pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

CAS RN

136548-72-6
Record name Pyrazolo[1,5-a]pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridin-3-amine hydrochloride
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